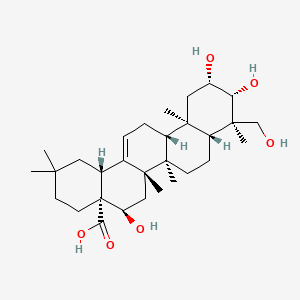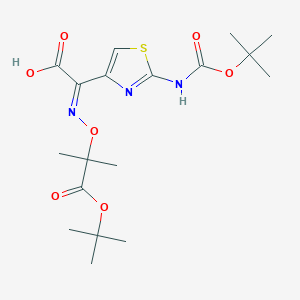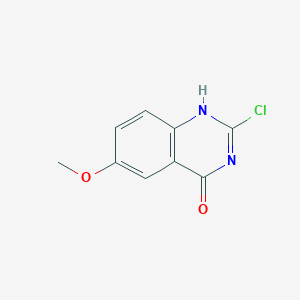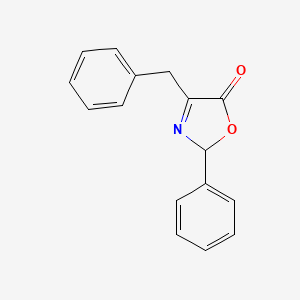
(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid is a naturally occurring triterpenoid compound. It is known for its diverse biological activities and is found in various medicinal plants. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route often includes hydroxylation reactions to introduce hydroxyl groups at specific positions on the oleanane skeleton. Common reagents used in these reactions include oxidizing agents like osmium tetroxide and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from plant sources, followed by purification processes. The extraction methods may involve solvent extraction, chromatography, and crystallization techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
(2b,3b,4a,16,23-Tetrahydroxyolean-12-en-28-oic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of (2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Oleanolic Acid: Another triterpenoid with similar structural features and biological activities.
Ursolic Acid: A structurally related compound with comparable pharmacological properties.
Betulinic Acid: Shares a similar triterpenoid skeleton and exhibits similar therapeutic effects.
Uniqueness
(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. The presence of multiple hydroxyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20-,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGRGBDMBZXKF-YQJGEOIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B7944993.png)
](/img/structure/B7944994.png)
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)





